molecular formula C10H11ClN4 B1488988 3-Azido-1-(2-chlorobenzyl)azetidine CAS No. 2098078-29-4

3-Azido-1-(2-chlorobenzyl)azetidine

Cat. No.: B1488988
CAS No.: 2098078-29-4
M. Wt: 222.67 g/mol
InChI Key: ISKVTXGRDGYZBA-UHFFFAOYSA-N
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Description

3-Azido-1-(2-chlorobenzyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an azide group and a chlorobenzyl moiety attached to an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(2-chlorobenzyl)azetidine typically involves the reaction of 2-chlorobenzyl chloride with azide ions under specific conditions. The reaction can be carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-(2-chlorobenzyl)azetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted azetidines.

Scientific Research Applications

3-Azido-1-(2-chlorobenzyl)azetidine has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential as a bioactive compound in drug discovery.

  • Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Azido-1-(2-chlorobenzyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azide group, in particular, is known to participate in click chemistry reactions, which are highly efficient and selective. This property makes the compound valuable in various biological and chemical applications.

Comparison with Similar Compounds

3-Azido-1-(2-chlorobenzyl)azetidine is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • 1-(Azidomethyl)-2-chlorobenzene: Similar azide group but lacks the azetidine ring.

  • 2-Chlorobenzyl azide: Similar chlorobenzyl moiety but different core structure.

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Properties

IUPAC Name

3-azido-1-[(2-chlorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-10-4-2-1-3-8(10)5-15-6-9(7-15)13-14-12/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKVTXGRDGYZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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